2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid
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Overview
Description
2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of hydroxycinnamic acids. It is characterized by the presence of a phenyl ring substituted with three hydroxyl groups and a propenoic acid moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 2,4,6-trihydroxybenzaldehyde with methyl acrylate in the presence of a base, followed by acid hydrolysis to yield the desired product . Another method includes the use of Suzuki-Miyaura coupling reactions, where boron reagents are employed to form the carbon-carbon bond between the phenyl ring and the propenoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The propenoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Ethers and esters of the original compound.
Scientific Research Applications
2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and as an additive in various formulations .
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: Inhibition of pro-inflammatory enzymes and cytokines.
Anti-cancer Activity: Induction of apoptosis in cancer cells through various signaling pathways.
Comparison with Similar Compounds
2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid can be compared with other hydroxycinnamic acids, such as:
2,4,5-Trihydroxycinnamic acid: Similar structure but with different hydroxyl group positions.
Ferulic acid: Contains a methoxy group instead of a hydroxyl group at the 3-position.
Properties
CAS No. |
773120-32-4 |
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Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-5(10(14)15)2-7-8(12)3-6(11)4-9(7)13/h2-4,11-13H,1H3,(H,14,15) |
InChI Key |
VRAVERBOKCSNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1O)O)O)C(=O)O |
Origin of Product |
United States |
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